molecular formula C15H15NO3 B1452995 2-(2,3-Dimethoxybenzoyl)-4-methylpyridine CAS No. 1187167-11-8

2-(2,3-Dimethoxybenzoyl)-4-methylpyridine

Cat. No. B1452995
CAS RN: 1187167-11-8
M. Wt: 257.28 g/mol
InChI Key: TZHNXUYWGYDYTC-UHFFFAOYSA-N
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Description

“2-(2,3-Dimethoxybenzoyl)-4-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 4-position with a methyl group. The 2-position of the pyridine ring is substituted with a 2,3-dimethoxybenzoyl group, which consists of a benzoyl group (a benzene ring attached to a carbonyl group) that is further substituted at the 2 and 3 positions with methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity (in the benzene and pyridine rings), the polarity introduced by the carbonyl group in the benzoyl moiety, and the electron-donating effects of the methoxy groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The pyridine ring is less reactive than benzene towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, but it can still undergo such reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carbonyl group and the aromatic rings could impact its solubility, boiling point, melting point, etc .

Scientific Research Applications

Chemical Synthesis Applications

2-(2,3-Dimethoxybenzoyl)-4-methylpyridine serves as an intermediate or reactant in various chemical synthesis processes, including the creation of pharmaceutical salts, synthesis of complex organic molecules, and development of novel chemical compounds with potential bioactivity. For instance, the synthesis and study of pharmaceutical salts containing pyridoxine highlight the compound's role in forming crystalline structures and analyzing their hydrogen-bonding networks and π-π interactions for pharmaceutical applications (Cvetkovski, Ferretti, & Bertolasi, 2017). Furthermore, the synthesis of specific benzoate derivatives demonstrates the compound's utility in creating structurally and functionally diverse molecules, potentially for biomedical research or material science applications (You-zhi, 2007).

Molecular Structure Studies

Research on this compound also extends to its incorporation in complex molecules for the study of their molecular and crystal structures. This includes investigations into the formation of coordination polymers and supramolecular networks, which are of interest for their potential applications in catalysis, molecular recognition, and material sciences. For example, studies have revealed insights into the solvent-dependent formation of coordination polymers, emphasizing the compound's role in understanding the self-assembly and structural diversity of these materials (Pedireddi & Varughese, 2004).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry if it exhibits biological activity .

properties

IUPAC Name

(2,3-dimethoxyphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-7-8-16-12(9-10)14(17)11-5-4-6-13(18-2)15(11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHNXUYWGYDYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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